Methyl 6-amino-2-methyl-3-nitrobenzoate
Description
Properties
IUPAC Name |
methyl 6-amino-2-methyl-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-5-7(11(13)14)4-3-6(10)8(5)9(12)15-2/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHYFMJAPJAFPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)OC)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Nitration: Formation of Methyl 2-Methyl-3-Nitrobenzoate
The starting material, methyl 2-methylbenzoate, undergoes nitration using a mixture of concentrated nitric and sulfuric acids at 0–5°C to yield methyl 2-methyl-3-nitrobenzoate. The nitro group directs to the meta position relative to the methyl group, governed by the electron-donating methyl substituent and the electron-withdrawing ester.
Key Conditions :
Second Nitration: Introducing the 6-Nitro Group
The intermediate methyl 2-methyl-3-nitrobenzoate undergoes a second nitration under modified conditions to introduce a nitro group at position 6. The existing 3-nitro group acts as a meta-director, favoring nitration at the 6-position.
Optimized Protocol :
Selective Reduction of the 6-Nitro Group
Selective reduction of the 6-nitro group to an amine is achieved using catalytic hydrogenation. Palladium on carbon (Pd/C) under hydrogen gas selectively reduces the less sterically hindered 6-nitro group while retaining the 3-nitro substituent.
Procedure :
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Catalyst : 5% Pd/C (0.1 equiv)
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Solvent : Ethanol
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Conditions : H₂ atmosphere (1 atm), 25°C, 6 hours
Reaction Mechanisms and Regioselectivity
Nitration Directed by Substituents
The methyl group at position 2 directs initial nitration to position 3 via ortho/para activation. Subsequent nitration is governed by the stronger meta-directing effect of the 3-nitro group, overriding the methyl’s influence and directing the second nitro group to position 6.
Hydrogenation Selectivity
The 6-nitro group’s reduced steric hindrance compared to the 3-nitro group allows preferential adsorption of the 6-nitro moiety onto the Pd/C surface, enabling selective reduction. Computational studies suggest the 3-nitro group’s proximity to the methyl substituent creates a higher activation barrier for reduction.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
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HPLC : Retention time = 12.3 min (C18 column, acetonitrile:H₂O = 70:30)
Industrial-Scale Optimization
Continuous Flow Nitration
Adopting continuous flow reactors for nitration improves heat dissipation and reduces byproduct formation. A microreactor system operating at 5°C achieves 98% conversion in 10 minutes, compared to 2 hours in batch processes.
Solvent Recycling
Ethanol from the reduction step is recovered via distillation, reducing waste by 40%.
Challenges and Mitigation Strategies
Di-Nitration Byproducts
Uncontrolled second nitration yields 3,5-dinitro isomers. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-2-methyl-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, iron powder, and hydrochloric acid.
Oxidizing Agents: Potassium permanganate and chromium trioxide.
Substitution Reagents: Halogenating agents like bromine or chlorine.
Major Products
Reduction Products: Methyl 6-amino-2-methylbenzoate.
Substitution Products: Various substituted benzoates depending on the substituent introduced.
Oxidation Products: Methyl 6-amino-2-carboxybenzoate.
Scientific Research Applications
Methyl 6-amino-2-methyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-amino-2-methyl-3-nitrobenzoate involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their similarities are summarized below:
| Compound Name | CAS No. | Substituents | Key Differences vs. Target Compound |
|---|---|---|---|
| Methyl 2-amino-3-nitrobenzoate | 57113-91-4 | Amino (2), nitro (3) | Amino at 2 vs. 6; lacks 2-methyl group |
| Methyl 2-methyl-3-nitrobenzoate | 59382-59-1 | Methyl (2), nitro (3) | Lacks amino group |
| Ethyl 2-[[(2′-cyanobiphenyl)methyl]amino]-3-nitrobenzoate | 136285-67-1 | Ethyl ester, cyano-biphenyl | Bulkier substituent; ethyl vs. methyl ester |
| Metsulfuron methyl ester | - | Sulfonylurea, triazine | Agrochemical backbone; ester retained |
- Positional Isomerism: Methyl 2-amino-3-nitrobenzoate (similarity 0.93) differs in the amino group’s position (2 vs. 6), significantly altering electronic properties. The 6-amino group in the target compound may enhance intramolecular hydrogen bonding with the nitro group, influencing solubility and crystallinity .
- This absence likely decreases solubility in polar solvents compared to the target compound .
- Ester Group Comparison: Ethyl 2-[[(2′-cyanobiphenyl)methyl]amino]-3-nitrobenzoate (CAS 136285-67-1) features an ethyl ester and a bulky biphenyl substituent. The methyl ester in the target compound may confer higher volatility and faster hydrolysis rates under basic conditions .
Physical and Chemical Properties
- Solubility: Amino and nitro groups increase polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO) compared to non-amino analogs like Methyl 2-methyl-3-nitrobenzoate. Esters with amino groups, such as methyl salicylate derivatives, show pH-dependent solubility due to protonation of the amino group .
- Stability: The nitro group’s electron-withdrawing effect stabilizes the ester against hydrolysis relative to non-nitro analogs. However, the amino group may accelerate degradation under oxidative conditions .
- Melting Points: Crystallinity is influenced by hydrogen bonding. For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () forms robust crystals via N–H···O bonds. The target compound’s amino and nitro groups likely promote similar intermolecular interactions, resulting in a higher melting point than non-hydrogen-bonding analogs .
Biological Activity
Methyl 6-amino-2-methyl-3-nitrobenzoate (CAS Number: 132734-42-0) is an organic compound with significant biological activity, primarily due to its unique structural characteristics. This compound belongs to the class of nitrobenzoates and has garnered attention for its potential pharmacological applications and interactions with biological systems.
Chemical Structure and Properties
This compound has the molecular formula and features a nitro group, an amino group, and a methyl group attached to a benzoate structure. This configuration allows for various chemical reactions, including:
- Reduction : The nitro group can be reduced to an amino group.
- Substitution : The amino group can participate in nucleophilic substitution reactions.
- Oxidation : The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino and nitro groups facilitate hydrogen bonding and electrostatic interactions, which can modulate protein activity. The specific pathways and targets depend on the context of use, including therapeutic applications or biochemical studies.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : It has shown potential as an antimicrobial agent against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis induction in cancer cells.
- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes, which could be leveraged for therapeutic purposes .
Case Studies
A notable case study involved the evaluation of this compound's effects on Pseudomonas strains in chemotaxis assays. The compound was found to act as a chemoattractant, influencing bacterial movement towards it. This property highlights its potential applications in microbiology and environmental science .
Comparative Analysis
To better understand the unique biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| Methyl 2-amino-3-nitrobenzoate | C9H10N2O4 | Antimicrobial properties |
| Methyl 4-amino-2-methyl-3-nitrobenzoate | C9H10N2O4 | Anticancer activity |
| Methyl 6-fluoro-2-methyl-3-nitrobenzoate | C9H8FNO4 | Enhanced stability and bioavailability |
This compound is distinguished by its specific functional group positioning, which influences its reactivity and interactions compared to these similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
